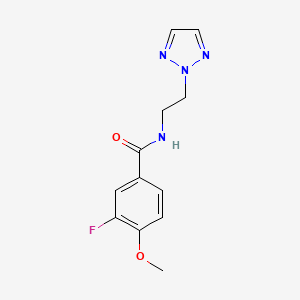

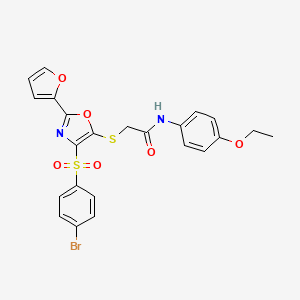

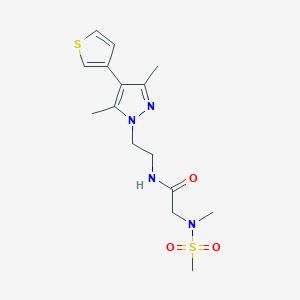

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

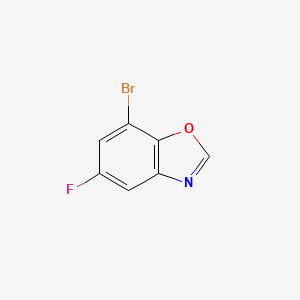

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound . The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of 1,2,3-triazoles involves the reaction of azides with alkynes, a process known as 1,3-dipolar cycloaddition . This method allows for the synthesis of NH- and N(2)-substituted 1,2,3-triazoles . The specific synthesis process for “this compound” is not available in the retrieved information.Applications De Recherche Scientifique

Tetrel Bonding in Triazole Derivatives

Research by Ahmed et al. (2020) focused on the synthesis and characterization of triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives with phenyl substituents. These compounds exhibit π-hole tetrel bonding interactions, which were analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. This research highlights the nuanced electronic interactions in triazole-containing compounds (Ahmed et al., 2020).

Radiolabeled Antagonists for PET Imaging

Plenevaux et al. (2000) explored [(18)F]p-MPPF, a radiolabeled antagonist that includes a triazole moiety, for studying serotonergic neurotransmission using positron emission tomography (PET). This research demonstrates the potential of triazole derivatives in the development of novel imaging agents for brain studies (Plenevaux et al., 2000).

Antibacterial Properties of Triazole Analogues

Bi et al. (2018) investigated 3-Methoxybenzamide (3-MBA) derivatives containing 1H-1,2,3-triazole for their antibacterial properties. Their study revealed increased antibacterial activity in these analogues, demonstrating the potential of triazole groups in developing new antibacterial agents (Bi et al., 2018).

Fluorogenic Aldehydes with Triazole Moieties

Guo and Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, useful for monitoring aldol reactions through increased fluorescence. This research highlights the application of triazole derivatives in analytical chemistry for monitoring chemical reactions (Guo & Tanaka, 2009).

Application in Sigma Receptor Scintigraphy

Caveliers et al. (2002) utilized N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a compound similar in structure to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide, for sigma receptor scintigraphy in breast cancer. This indicates the potential use of related compounds in cancer diagnostics (Caveliers et al., 2002).

Mécanisme D'action

Target of Action

It is known that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It is known that indole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4O2/c1-19-11-3-2-9(8-10(11)13)12(18)14-6-7-17-15-4-5-16-17/h2-5,8H,6-7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXSJUOEBIOPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2N=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrothiophene-2-carboxylate](/img/structure/B2924555.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2924568.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B2924570.png)

![Tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate](/img/structure/B2924574.png)